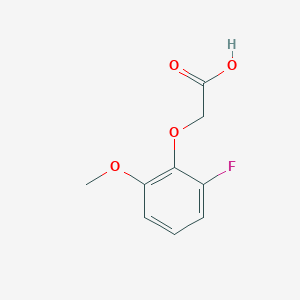

(2-Fluoro-6-methoxyphenoxy)acetic acid

Description

Properties

Molecular Formula |

C9H9FO4 |

|---|---|

Molecular Weight |

200.16 g/mol |

IUPAC Name |

2-(2-fluoro-6-methoxyphenoxy)acetic acid |

InChI |

InChI=1S/C9H9FO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |

InChI Key |

KLZJSQDVSPJMAA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)F)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxyphenoxy)acetic acid typically involves the reaction of 2-fluoro-6-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of (2-Fluoro-6-methoxyphenoxy)ethanol.

Substitution: Formation of various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

(2-Fluoro-6-methoxyphenoxy)acetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Acidity: Electron-withdrawing groups (e.g., Cl, CF₃) increase acidity by stabilizing the deprotonated form. For example, 2-(2,4,6-Trichlorophenoxy)acetic acid (pKa ~2.8) is significantly more acidic than this compound (estimated pKa ~3.5–4.0 due to competing F and OCH₃ effects) . Methoxy groups (electron-donating) reduce acidity, as seen in 2-(4-Methoxy-2-(trifluoromethyl)phenyl)acetic acid, where the CF₃ group’s strong electron withdrawal offsets the OCH₃’s donation .

Biological Relevance: Fluorine improves metabolic stability and bioavailability in pharmaceuticals. The ethyl ester derivative () exemplifies prodrug strategies to enhance membrane permeability . Chlorinated analogs (e.g., 2,4,6-Trichlorophenoxyacetic acid) exhibit herbicidal activity, linked to their high acidity and oxidative stress induction in plants .

Research Findings on Substituent-Driven Mechanisms

- This highlights the importance of substituent selection in toxicological profiles.

- Lipophilicity and Bioavailability : Ethyl esterification () increases lipophilicity, which may improve blood-brain barrier penetration compared to the free acid form .

Q & A

Q. What are the optimal synthetic routes for (2-Fluoro-6-methoxyphenoxy)acetic acid?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or ester hydrolysis. For example, fluorinated phenoxyacetic acids are often prepared by reacting 2-fluoro-6-methoxyphenol with chloroacetic acid under basic conditions (e.g., NaOH in aqueous ethanol). The reaction requires refluxing at 80–90°C for 6–8 hours, followed by acidification to precipitate the product . Purification is achieved through recrystallization using solvents like ethanol/water mixtures, yielding >97% purity (HPLC) .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation involves a combination of techniques:

- NMR Spectroscopy : H and C NMR to identify methoxy (-OCH), fluoro-substituted aromatic protons, and acetic acid protons. For example, methoxy groups resonate at δ ~3.8 ppm, while aromatic protons adjacent to fluorine show splitting patterns due to coupling .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. Related compounds like 2-(2-methoxyphenyl)acetic acid form dimeric structures via O–H···O hydrogen bonds, with bond lengths of ~1.87 Å .

- IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm) and ether (C–O–C ~1250 cm) functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers to prevent degradation. Solubility in DMSO or chloroform allows long-term storage at –20°C for biological assays. Stability tests via TLC or HPLC should be conducted every 6 months to monitor decomposition .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodological Answer : Fluorine enhances electronegativity and metabolic stability. For example, in fluorinated phenylacetic acid derivatives, the electron-withdrawing effect of fluorine increases acidity (pKa ~2.8–3.2), improving binding to enzymatic active sites (e.g., cyclooxygenase-2). Comparative studies using fluorinated vs. non-fluorinated analogs in enzyme inhibition assays (e.g., IC measurements) reveal enhanced potency due to fluorine’s hydrophobic and electrostatic interactions .

Q. How can contradictory bioactivity data in literature be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

Q. What computational strategies predict the compound’s reactivity in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

Q. How does the crystal structure inform solubility and formulation strategies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.